Stavudine (sodium)
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Overview
Description
d4T sodium, also known as stavudine sodium, is an orally active nucleoside reverse transcriptase inhibitor (NRTI). It is primarily used in the treatment of HIV-1 and HIV-2 infections. Stavudine sodium inhibits the replication of mitochondrial DNA and reduces NLRP3 inflammasome activation, modulating amyloid-β autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stavudine sodium can be synthesized via a multi-step process involving the conversion of thymidine to stavudine. The synthesis typically involves the use of protective groups and selective deprotection steps to achieve the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of stavudine sodium involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Stavudine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and incorporation into viral DNA.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and organic halides.
Major Products: The major products formed from these reactions include phosphorylated derivatives of stavudine, which are crucial for its antiviral activity. These derivatives inhibit the reverse transcriptase enzyme, preventing viral replication .
Scientific Research Applications
Stavudine sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its effects on mitochondrial DNA replication and apoptosis.
Medicine: Primarily used in the treatment of HIV/AIDS. It is also studied for its potential in reducing inflammation and modulating immune responses.
Industry: Employed in the development of antiviral drugs and as a reference standard in pharmaceutical research
Mechanism of Action
Stavudine sodium inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate (dGTP). It is incorporated into viral DNA, leading to chain termination. The lack of a 3’-OH group in stavudine prevents the formation of the 5’ to 3’ phosphodiester linkage, essential for DNA chain elongation. This results in the termination of viral DNA growth .
Comparison with Similar Compounds
Zidovudine (AZT): Another NRTI used in the treatment of HIV. It also inhibits reverse transcriptase but has different side effect profiles.
Tenofovir (TDF): A nucleotide reverse transcriptase inhibitor (NtRTI) with a similar mechanism of action but different pharmacokinetic properties.
Lamivudine (3TC): An NRTI with a broader spectrum of activity against both HIV and hepatitis B virus.
Uniqueness: Stavudine sodium is unique in its ability to inhibit mitochondrial DNA replication and reduce NLRP3 inflammasome activation. This dual action makes it a valuable compound in both antiviral therapy and research on mitochondrial function and inflammation .
Properties
IUPAC Name |
sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPETYOHVRRLVHG-KZYPOYLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.